![molecular formula C20H12O B1595230 Dinaphtho[2,3-b:2',3'-d]furan CAS No. 242-51-3](/img/structure/B1595230.png)
Dinaphtho[2,3-b:2',3'-d]furan
Overview
Description
Dinaphtho[2,3-b:2’,3’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 .
Synthesis Analysis
A synthetic protocol for the preparation of Dinaphtho[2,3-b:2’,3’-d]furan (DNF–V) derivatives has been reported . The DNF–V derivatives showed high emissive behavior in solid .Molecular Structure Analysis
The molecular structure of Dinaphtho[2,3-b:2’,3’-d]furan consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
Dinaphtho[2,3-b:2’,3’-d]furan-5,7,12,13-tetrone, a derivative of Dinaphtho[2,3-b:2’,3’-d]furan, has a density of 1.6±0.1 g/cm3, a boiling point of 588.2±49.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.8±3.0 kJ/mol .Scientific Research Applications
Geochemical Indicator in Sedimentary Environments
Dinaphtho[2,3-b:2’,3’-d]furan (DNFR) serves as a significant geochemical indicator, particularly useful in evaluating the maturity of sediments containing Type II–III organic matter. It suggests that DNFRs may form during diagenesis and catagenesis, and an oxic environment may contribute to their generation .
Organic Semiconducting Materials
DNF–V derivatives exhibit high emissive behavior in solid form. They have been identified as promising solution-processable active organic semiconductors with high emission and mobility, showcasing excellent carrier mobility up to 1.3 cm² V⁻¹ s⁻¹ in solution-crystallized transistors .
Nonlinear Optical Materials
The structural and electronic properties of Dinaphtho[2,3-b:2’,3’-d]furan derivatives have been studied using density functional theory (DFT), revealing their potential as second-order nonlinear optical (NLO) materials. This includes applications in photonics and optoelectronics .
High-Performance Organic Transistors
Dinaphtho[2,3-b:2’,3’-d]furan derivatives have been utilized in the fabrication of organic single-crystal transistors. These materials have demonstrated high carrier mobilities, making them suitable for advanced electronic devices .
Mechanism of Action
Target of Action
Dinaphtho[2,3-b:2’,3’-d]furan (DNF) is known to interact with the aryl hydrocarbon receptor and the estrogen receptor . These receptors play a crucial role in various cellular processes, including cell proliferation .
Mode of Action
DNF can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This means that DNF can bind to these receptors and modulate their activity, leading to changes in the cell’s behavior.
Biochemical Pathways
Given its interaction with the aryl hydrocarbon and estrogen receptors, it’s likely that dnf influences pathways related to cell proliferation and hormone signaling .
Pharmacokinetics
Its molecular weight of 2683087 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
DNF has been shown to modulate cell proliferation . In addition, it has been found to exhibit strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .
Action Environment
The action of DNF can be influenced by various environmental factors. For instance, DNF derivatives have shown high emissive behavior in solid form, suggesting that the physical state of the compound can affect its properties . Moreover, the handling of DNF requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .
properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCFGAMKSYQRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304807 | |
Record name | dinaphtho[2,3-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
242-51-3 | |
Record name | NSC167430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dinaphtho[2,3-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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